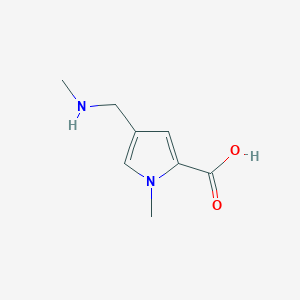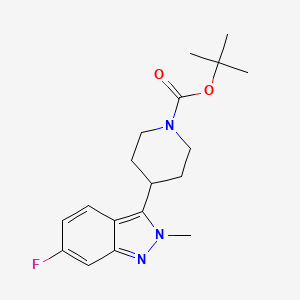
(1R,2R)-1,2-Bis(2-(tert-butyl)phenyl)ethane-1,2-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1R,2R)-1,2-Bis(2-(tert-butyl)phenyl)ethane-1,2-diol is a chiral diol compound characterized by the presence of two phenyl groups substituted with tert-butyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2R)-1,2-Bis(2-(tert-butyl)phenyl)ethane-1,2-diol typically involves the following steps:
Starting Materials: The synthesis begins with the appropriate substituted benzaldehyde and a chiral catalyst.
Reaction Conditions: The reaction is carried out under controlled temperature and pressure conditions, often in the presence of a solvent such as ethanol or methanol.
Purification: The product is purified using techniques such as recrystallization or chromatography to obtain the desired diol in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated reactors and continuous flow processes to ensure consistency and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
(1R,2R)-1,2-Bis(2-(tert-butyl)phenyl)ethane-1,2-diol can undergo various chemical reactions, including:
Oxidation: The diol can be oxidized to form diketones or other oxidized products.
Reduction: Reduction reactions can convert the diol into corresponding alcohols or hydrocarbons.
Substitution: The phenyl groups can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens or alkylating agents can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield diketones, while reduction can produce alcohols.
Applications De Recherche Scientifique
Chemistry
In chemistry, (1R,2R)-1,2-Bis(2-(tert-butyl)phenyl)ethane-1,2-diol is used as a chiral building block for the synthesis of more complex molecules. It can also serve as a ligand in asymmetric catalysis.
Biology and Medicine
In biology and medicine, this compound may be explored for its potential as a pharmaceutical intermediate or as a chiral auxiliary in drug synthesis.
Industry
In industrial applications, this compound can be used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which (1R,2R)-1,2-Bis(2-(tert-butyl)phenyl)ethane-1,2-diol exerts its effects involves interactions with molecular targets such as enzymes or receptors. The specific pathways depend on the context of its use, whether in catalysis or as a pharmaceutical agent.
Comparaison Avec Des Composés Similaires
Similar Compounds
(1R,2R)-1,2-Diphenylethane-1,2-diol: Lacks the tert-butyl groups, making it less sterically hindered.
(1S,2S)-1,2-Bis(2-(tert-butyl)phenyl)ethane-1,2-diol: The enantiomer of the compound , with different chiral properties.
Uniqueness
The presence of tert-butyl groups in (1R,2R)-1,2-Bis(2-(tert-butyl)phenyl)ethane-1,2-diol provides steric hindrance, which can influence its reactivity and selectivity in chemical reactions. This makes it unique compared to similar compounds without such bulky substituents.
Propriétés
Formule moléculaire |
C22H30O2 |
|---|---|
Poids moléculaire |
326.5 g/mol |
Nom IUPAC |
(1R,2R)-1,2-bis(2-tert-butylphenyl)ethane-1,2-diol |
InChI |
InChI=1S/C22H30O2/c1-21(2,3)17-13-9-7-11-15(17)19(23)20(24)16-12-8-10-14-18(16)22(4,5)6/h7-14,19-20,23-24H,1-6H3/t19-,20-/m1/s1 |
Clé InChI |
JBTUENVCTZQMSZ-WOJBJXKFSA-N |
SMILES isomérique |
CC(C)(C)C1=CC=CC=C1[C@H]([C@@H](C2=CC=CC=C2C(C)(C)C)O)O |
SMILES canonique |
CC(C)(C)C1=CC=CC=C1C(C(C2=CC=CC=C2C(C)(C)C)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![21-Methyl-6-(trifluoromethyl)-3,13-diaza-21-azoniapentacyclo[11.8.0.02,10.04,9.015,20]henicosa-1,3,5,7,9,16,18,20-octaen-14-one](/img/structure/B12283158.png)
![5-chloro-3-methyl-1H-pyrrolo[2,3-c]pyridine](/img/structure/B12283171.png)
![2-Fluorospiro[3.3]heptan-6-amine;hydrochloride](/img/structure/B12283172.png)
![N-[2-(3,5-Dioxopiperazino)propyl]-N-(2-amino-2-oxoethyl)glycine](/img/structure/B12283180.png)



![Methyl 3-aminobicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B12283200.png)
![(2E)-2-[(2E,4E)-5-(3,3-dimethyl-1-propylindol-1-ium-2-yl)penta-2,4-dienylidene]-3,3-dimethyl-1-propylindole;iodide](/img/structure/B12283202.png)

![(8-Formyl-1,6-dihydroxy-4,12,12,15-tetramethyl-5-oxo-13-tetracyclo[8.5.0.02,6.011,13]pentadeca-3,8-dienyl) 2-methylpropanoate](/img/structure/B12283215.png)
![N-[(4-Hydroxyphenyl)methyl]-2-methylprop-2-enamide](/img/structure/B12283217.png)
![3-(2,2-Difluoro-12-thiophen-2-yl-1,3-diaza-2-boranuidatricyclo[7.3.0.03,7]dodeca-4,6,8,10-tetraen-4-yl)propanoic acid](/img/structure/B12283228.png)

